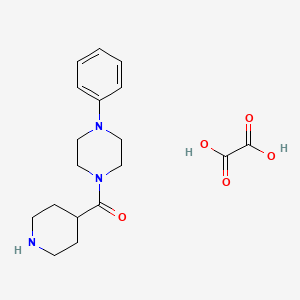![molecular formula C27H35N3O5 B3951042 1-phenyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951042.png)
1-phenyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate
Overview
Description
1-phenyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate, commonly known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP belongs to the class of piperazine derivatives, which have been shown to have a wide range of pharmacological effects.
Mechanism of Action
The exact mechanism of action of CPP is not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. It has also been shown to modulate the activity of the dopamine and glutamate systems in the brain.
Biochemical and Physiological Effects:
CPP has been shown to have a wide range of biochemical and physiological effects, including modulation of neurotransmitter levels, changes in gene expression, and alterations in brain metabolism. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using CPP in lab experiments is its well-characterized pharmacological profile, which allows for precise dosing and consistent results. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on CPP. One area of interest is its potential use in the treatment of psychiatric disorders, such as anxiety and depression. Another area of interest is its potential use in the treatment of substance abuse disorders. Additionally, further research is needed to fully understand the mechanism of action of CPP and its effects on the brain and body.
Scientific Research Applications
CPP has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a wide range of pharmacological effects, including anxiolytic, antidepressant, and antipsychotic properties. CPP has also been studied for its potential use in the treatment of substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
oxalic acid;(4-phenylpiperazin-1-yl)-[1-(3-phenylpropyl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O.C2H2O4/c29-25(28-20-18-27(19-21-28)24-11-5-2-6-12-24)23-13-16-26(17-14-23)15-7-10-22-8-3-1-4-9-22;3-1(4)2(5)6/h1-6,8-9,11-12,23H,7,10,13-21H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOABWMEILSQEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)CCCC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]phenol ethanedioate (salt)](/img/structure/B3950959.png)
![1-{[1-(1,3-benzodioxol-5-ylmethyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3950966.png)
![1-{[1-(4-ethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3950974.png)
![2-ethoxy-6-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]phenol](/img/structure/B3950982.png)
![1-{[1-(2,3-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3950989.png)
![1-{[1-(2,4-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine](/img/structure/B3950996.png)
![1-{[1-(2,5-dimethoxybenzyl)-4-piperidinyl]carbonyl}-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3951002.png)
![2-ethoxy-4-[(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinyl)methyl]phenol](/img/structure/B3951006.png)
![1-methyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951016.png)
![1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951019.png)

![1-phenyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]carbonyl}piperazine oxalate](/img/structure/B3951033.png)
![1-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951060.png)
![1-{[1-(3-methoxybenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951074.png)